
1-(2-bromoethyl)-5-chloro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-5-chloroindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromoethyl group at the first position and a chloro group at the fifth position of the indoline-2,3-dione core, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-5-chloroindoline-2,3-dione can be synthesized through several methods. One common approach involves the bromination of 5-chloroindoline-2,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ethylene bromide under basic conditions to introduce the bromoethyl group.
Industrial Production Methods: Industrial production of 1-(2-bromoethyl)-5-chloroindoline-2,3-dione often involves large-scale bromination and alkylation processes. These methods are optimized for high yield and purity, employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethyl)-5-chloroindoline-2,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The chloro group on the indoline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic core.
Oxidation and Reduction: The indoline-2,3-dione core can be oxidized to form quinonoid structures or reduced to yield indoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like chlorosulfonic acid, nitric acid, or bromine in the presence of Lewis acids such as aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted indoline derivatives with various functional groups.
- Quinonoid structures from oxidation reactions.
- Reduced indoline derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-5-chloroindoline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as a building block for the construction of complex heterocyclic compounds and natural product analogs.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a molecular probe.
Wirkmechanismus
The mechanism of action of 1-(2-bromoethyl)-5-chloroindoline-2,3-dione involves its ability to interact with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The chloro group and indoline-2,3-dione core can participate in non-covalent interactions with enzymes or receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)-2,3-dioxoindoline: Similar structure but lacks the chloro group, leading to different reactivity and biological activity.
5-Chloroindoline-2,3-dione: Lacks the bromoethyl group, affecting its ability to undergo nucleophilic substitution reactions.
1-(2-Chloroethyl)-5-chloroindoline-2,3-dione: Similar structure but with a chloroethyl group instead of bromoethyl, resulting in different chemical reactivity.
Uniqueness: 1-(2-Bromoethyl)-5-chloroindoline-2,3-dione is unique due to the presence of both bromoethyl and chloro groups, which confer distinct reactivity and biological properties
Eigenschaften
Molekularformel |
C10H7BrClNO2 |
|---|---|
Molekulargewicht |
288.52 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-5-chloroindole-2,3-dione |
InChI |
InChI=1S/C10H7BrClNO2/c11-3-4-13-8-2-1-6(12)5-7(8)9(14)10(13)15/h1-2,5H,3-4H2 |
InChI-Schlüssel |
HIDBFEHIGLXCKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


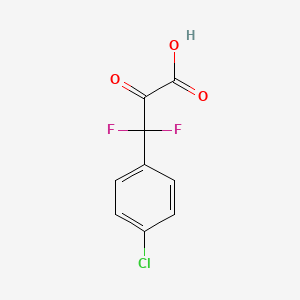
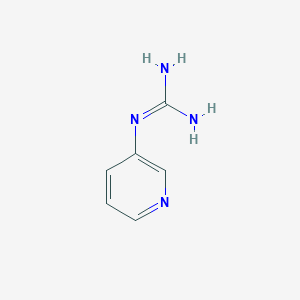


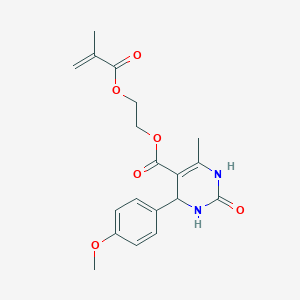
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)
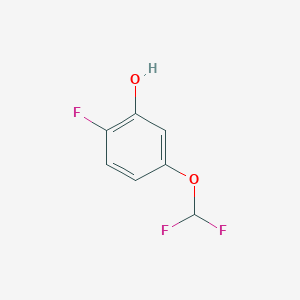
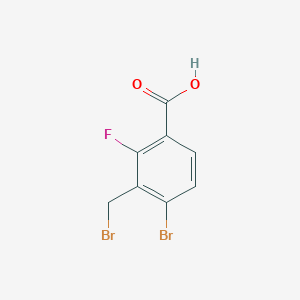
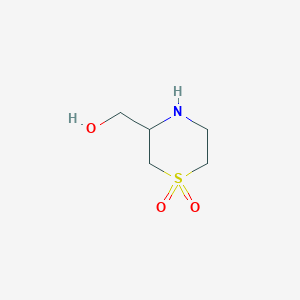
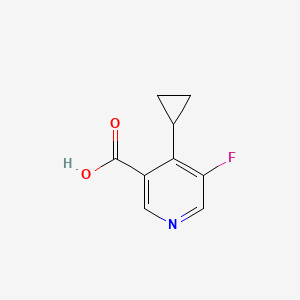
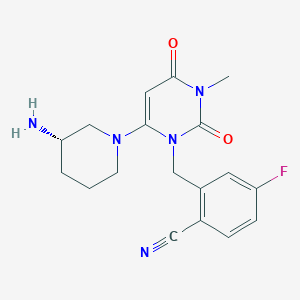
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)

![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
